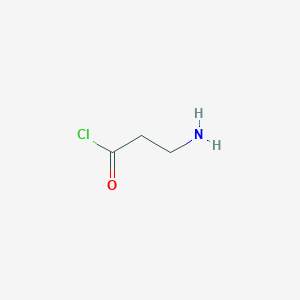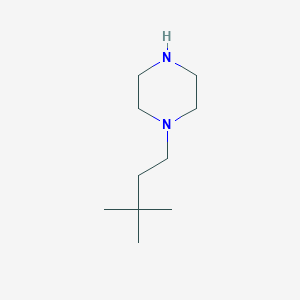
3-aminopropanoyl Chloride
描述
3-Aminopropanoyl chloride is an organic compound with the molecular formula C3H6ClNO and a molecular weight of 107.54 g/mol . It is a white crystalline solid with a strong pungent odor. This compound belongs to the class of carboxylic acid derivatives and is known for its high reactivity, especially with nucleophiles, acids, and bases .
准备方法
3-Aminopropanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of beta-alanine with oxalyl chloride or thionyl chloride . The reaction typically takes place in an inert solvent such as dichloromethane under an argon atmosphere at low temperatures (0°C). The reaction mixture is then stirred at room temperature for a specified period, followed by the removal of solvents using a rotary evaporator . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or distillation to obtain the final product .
化学反应分析
3-Aminopropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form beta-alanine and hydrogen chloride.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or their derivatives to form peptides or other complex molecules.
Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-Aminopropanoyl chloride has numerous applications in scientific research and industry:
作用机制
The mechanism of action of 3-aminopropanoyl chloride involves its high reactivity with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used . For example, in the reaction with amines, the compound undergoes nucleophilic addition followed by elimination to form amides .
相似化合物的比较
3-Aminopropanoyl chloride can be compared with other similar compounds such as:
Acetyl chloride (CH3COCl): Both are acyl chlorides, but acetyl chloride is less reactive due to the presence of a methyl group instead of an amino group.
Propionyl chloride (C2H5COCl): Similar to acetyl chloride, it is less reactive compared to this compound due to the absence of an amino group.
3-Aminopropanoic acid (beta-alanine): This compound is the hydrolyzed form of this compound and is less reactive.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .
属性
IUPAC Name |
3-aminopropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-3(6)1-2-5/h1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABFZPEHHFGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)


![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)






![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)
